![molecular formula C8H17NO2 B6327338 2-Methyl-1-morpholinopropan-2-ol, 97% CAS No. 55307-74-9](/img/structure/B6327338.png)
2-Methyl-1-morpholinopropan-2-ol, 97%
Overview
Description
2-Methyl-1-morpholinopropan-2-ol is a chemical compound with the formula C8H17NO2 . It is a complex organic compound that falls under the category of morpholine compounds . The compound has a molecular weight of 159.23 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1-morpholinopropan-2-ol are not directly provided in the search results. Physical properties include characteristics like density, color, hardness, melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . More detailed information about the physical and chemical properties of this compound might be available in specialized chemical literature or databases.Mechanism of Action
Target of Action
Morpholino oligonucleotides, which share a similar morpholine ring structure, are known to interact with targeted rna transcripts . This interaction can modify gene expression outcomes and alter splice variant expression patterns .
Mode of Action
Based on the behavior of similar compounds, it might interact with its targets via antisense mechanisms . This involves binding to specific RNA transcripts, thereby modulating gene expression and influencing splice variant patterns .
Biochemical Pathways
The compound’s potential to alter gene expression suggests it may influence a variety of biochemical pathways depending on the specific rna transcripts it targets .
Pharmacokinetics
The compound’s structural similarity to morpholino oligonucleotides suggests it may share similar pharmacokinetic characteristics .
Result of Action
Based on the behavior of similar compounds, it might influence gene expression and splice variant patterns, potentially leading to a variety of cellular effects depending on the specific targets .
properties
IUPAC Name |
2-methyl-1-morpholin-4-ylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,10)7-9-3-5-11-6-4-9/h10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEWEPXSQOWOAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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